Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride
CAS No.: 1351647-33-0
Cat. No.: VC4383880
Molecular Formula: C13H16ClN3O2S
Molecular Weight: 313.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351647-33-0 |
|---|---|
| Molecular Formula | C13H16ClN3O2S |
| Molecular Weight | 313.8 |
| IUPAC Name | ethyl 2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C13H15N3O2S.ClH/c1-3-18-12(17)7-10-8-19-13(15-10)16-11-6-9(2)4-5-14-11;/h4-6,8H,3,7H2,1-2H3,(H,14,15,16);1H |
| Standard InChI Key | CCRFRLYNADTUJD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CSC(=N1)NC2=NC=CC(=C2)C.Cl |
Introduction
Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride is a complex organic compound that belongs to the class of thiazole derivatives. It is characterized by its molecular formula, C13H16ClN3O2S, which indicates the presence of a thiazole ring, a pyridine ring, and an acetate group . This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the diverse functional groups present in its structure.
Biological Activities and Potential Applications
Thiazole derivatives, including Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride, are known for their diverse biological activities. These compounds have been studied for their antimicrobial, antifungal, and anticancer properties. The presence of a pyridine ring and a thiazole ring in the structure contributes to its potential pharmacological effects, as these rings are known for their versatility in biological interactions .
Spectroscopic Characterization
The characterization of Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and functional groups present in the compound .
| Spectroscopic Technique | Information Provided |
|---|---|
| NMR Spectroscopy | Molecular structure and functional groups |
| IR Spectroscopy | Functional groups and molecular vibrations |
Research Findings and Future Directions
Research on thiazole derivatives has shown promising results in terms of biological activity. For instance, compounds with similar structures have demonstrated significant antitumor activities in cell viability assays . Further studies on Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride could explore its potential as a lead compound for drug development, focusing on optimizing its pharmacological properties.
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